2,2-ビス(4-ヒドロキシ-3-イソプロピルフェニル)プロパン

説明

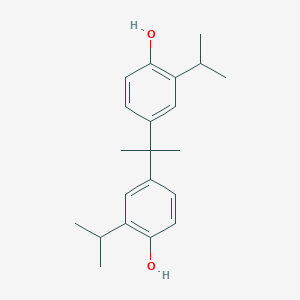

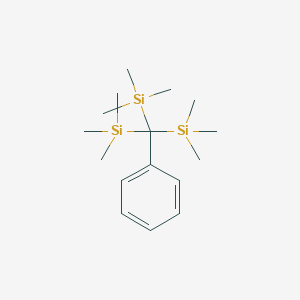

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

分析的研究

ビスフェノールGは、オンライン誘導体化による土壌中のビスフェノールアナログの迅速な多残留分析の分析研究における分析対象として使用されます . つまり、これは、土壌サンプル中のさまざまなビスフェノール化合物の存在と影響を研究するために、実験室環境で使用できます。

ビスフェノールAの誘導体

ビスフェノールGは、ビスフェノールAの誘導体です . ビスフェノールAは、多くの消費製品で使用されているポリカーボネートプラスチックやエポキシ樹脂の製造に広く使用されています。誘導体として、ビスフェノールGはこれらの用途の一部を共有している可能性がありますが、これを確認するにはさらなる調査が必要です。

食品製品の溶媒

ビスフェノールGは、一部のヒト用食品製品の溶媒として使用されてきました . 食品製品におけるその使用は、規制され、安全評価の対象となっている可能性が高いことに注意することが重要です。

水質検査

ビスフェノールGは、飲料水中の低濃度で検出されています . これは、水質検査とモニタリングに使用できることを示唆しています。

製薬試験

ビスフェノールGは、製薬試験に使用されます . 製薬研究開発では、高品質な基準物質が正確な結果を得るために必要です。

特性

IUPAC Name |

4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(2)17-11-15(7-9-19(17)22)21(5,6)16-8-10-20(23)18(12-16)14(3)4/h7-14,22-23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWIRZQYWANBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281401 | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-54-8 | |

| Record name | Bisphenol G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary concern surrounding Bisphenol G (2,2-Bis(4-hydroxy-3-isopropylphenyl)propane) and similar bisphenol analogues?

A: The primary concern with Bisphenol G (BPG) and its analogues stems from their ability to act as endocrine disruptors. These chemicals can mimic or interfere with the body's hormones, potentially leading to various health issues []. Research has shown that exposure to BPG, even at low levels, can impact neuroendocrine function, particularly in zebrafish models, leading to behavioral changes and intestinal issues [].

Q2: How does Bisphenol G's structure influence its inhibitory effects compared to other bisphenol analogues?

A: Studies indicate that the lipophilicity of a bisphenol analogue plays a crucial role in its inhibitory strength against human and rat 11β-HSD isoforms []. BPG, being more lipophilic than some other analogues, exhibits potent inhibition of human 11β-HSD1 []. Molecular docking studies suggest that both BPG and Bisphenol H can bind to the active site of this enzyme, forming a hydrogen bond with the catalytic residue Ser170 [].

Q3: What analytical methods have been employed to quantify Bisphenol G and other bisphenol analogues in food and environmental samples?

A3: Various analytical techniques have been utilized to detect and quantify BPG and its analogues. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method, often coupled with QuEChERS extraction, has proven effective in analyzing BPG and other bisphenols in complex matrices like canned foods and beverages [].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique offers excellent selectivity and sensitivity for quantifying trace levels of bisphenols in various samples. [, ].

Q4: Have any specific toxicological effects been observed in living organisms exposed to Bisphenol G?

A: Research has shown that BPG can induce significant neuroendocrine disruption in zebrafish, primarily through the gut-brain axis []. Exposure to BPG led to:

- Inhibition of neurotransmitter production: BPG exhibited a stronger inhibitory effect on neurotransmitters compared to BPA and BPAF [].

- Disruption of enteroendocrine cell distribution: This disruption was observed in neurod1:EGFP transgenic zebrafish, further suggesting an impact on neuroendocrine function [].

Q5: Are there any concerns regarding the presence of Bisphenol G in everyday products and its potential impact on human health?

A: Research has revealed the presence of BPG in various consumer products, particularly those intended for food contact []. While more research is needed to fully understand the long-term health effects of BPG exposure in humans, its presence in food and its potent endocrine-disrupting properties in animal models raise significant concerns. [, ].

Q6: Are there any ongoing efforts to find safer alternatives to Bisphenol G and similar compounds?

A: While the research papers provided do not delve into specific alternatives to BPG, the increasing awareness of the potential health risks associated with bisphenol analogues highlights the need for exploring safer alternatives. Research efforts are likely focused on developing materials and compounds with similar functionality but without the endocrine-disrupting properties of bisphenols [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)

![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)